molecular formula C9H13Cl2N B591949 (S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride CAS No. 1213908-11-2

(S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride

Cat. No.: B591949
CAS No.: 1213908-11-2
M. Wt: 206.11
InChI Key: FAAKQSKVORTCAV-FJXQXJEOSA-N
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Description

(S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride is a chiral amine compound with a molecular formula of C9H12ClN·HCl. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a chiral center, which imparts specific stereochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.

    Resolution: The resulting racemic mixture is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various chiral compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride: The enantiomer of the compound with different stereochemical properties.

    4-Chloro-2-methylphenylamine: A related compound lacking the chiral center.

    1-(4-Chlorophenyl)ethanamine hydrochloride: A similar compound with a different substitution pattern on the aromatic ring.

Uniqueness

(S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. This makes it a valuable compound in the synthesis of chiral drugs and other enantiomerically pure substances.

Biological Activity

(S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride, a chiral amine, has garnered attention in biological research due to its potential interactions with various molecular targets, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.

  • Molecular Formula : C9_{9}H10_{10}ClN
  • Molecular Weight : Approximately 155.63 g/mol
  • Solubility : Exists as a hydrochloride salt, enhancing solubility and stability.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may function as an agonist or antagonist depending on the biological context:

  • Receptor Interaction : The compound can modulate neurotransmitter systems, influencing pathways related to mood regulation and cognitive functions.
  • Enzyme Modulation : It has been shown to affect enzyme activities, which can lead to various biochemical responses relevant in therapeutic settings.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-70.48Induces apoptosis via caspase activation
HCT-1160.78Cell cycle arrest at G1 phase

These findings suggest that this compound may be developed as a promising anticancer agent through further structural modifications and optimization.

Neuropharmacological Effects

The compound is also being investigated for its effects on the central nervous system:

  • Dopaminergic Activity : Studies indicate that it may influence dopamine receptor activity, which is crucial for treating disorders like depression and schizophrenia.
  • Chiral Influence : The stereochemistry of this compound plays a significant role in its biological activity, affecting how it interacts with various receptors.

Case Studies

  • Cytotoxicity Assessment :
    • A study conducted on MCF-7 and HCT-116 cell lines demonstrated that this compound exhibited significant cytotoxicity with IC50_{50} values comparable to established anticancer drugs .
  • Neuropharmacological Research :
    • Research focusing on its effects on neurotransmitter systems revealed that the compound could modulate receptor activity, leading to potential therapeutic applications in neurodegenerative diseases.

Future Directions

The ongoing research into this compound suggests several avenues for future investigation:

  • Structural Optimization : Modifying the chemical structure to enhance selectivity and potency against specific targets.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in live models.
  • Combination Therapies : Exploring its use in combination with other therapeutic agents to improve treatment outcomes in cancer and neurological disorders.

Properties

IUPAC Name

(1S)-1-(4-chloro-2-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAKQSKVORTCAV-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704229
Record name (1S)-1-(4-Chloro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213908-11-2
Record name (1S)-1-(4-Chloro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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